molecular formula C14H12FNO2 B14890272 n-(2-Fluorobenzyl)-2-hydroxybenzamide

n-(2-Fluorobenzyl)-2-hydroxybenzamide

Cat. No.: B14890272
M. Wt: 245.25 g/mol
InChI Key: ICCFVGQVDRHUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorobenzyl)-2-hydroxybenzamide is a fluorinated benzamide derivative characterized by a 2-hydroxybenzamide core substituted with a 2-fluorobenzyl group at the nitrogen atom. This compound belongs to the salicylanilide family, which is notable for its structural versatility and bioactivity, particularly in antimicrobial and enzyme inhibition applications . The fluorine atom at the ortho position of the benzyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. Its synthesis typically involves condensation of 2-fluorobenzylamine with 2-hydroxybenzoic acid derivatives under microwave-assisted or conventional heating conditions .

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H12FNO2/c15-12-7-3-1-5-10(12)9-16-14(18)11-6-2-4-8-13(11)17/h1-8,17H,9H2,(H,16,18)

InChI Key

ICCFVGQVDRHUJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 2-Fluorobenzyl-2-hydroxybenzoic acid.

    Reduction: N-(2-Fluorobenzyl)-2-aminobenzylamine.

    Substitution: N-(2-Methoxybenzyl)-2-hydroxybenzamide.

Scientific Research Applications

N-(2-Fluorobenzyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The bioactivity and physicochemical properties of N-(2-fluorobenzyl)-2-hydroxybenzamide are significantly influenced by halogen placement and substitution patterns. Key comparisons include:

Compound Substitution Pattern LogP<sup>a</sup> Solubility (mg/mL) Antibacterial MIC (mg/mL)
This compound 2-F on benzyl, 2-OH on benzamide 2.8 0.45 0.25–0.5
N-(4-Fluorobenzyl)-2-hydroxybenzamide (Compound 62) 4-F on benzyl, 2-OH on benzamide 2.5 0.68 0.5–1.0
N-(2-Chlorophenyl)-2-hydroxybenzamide 2-Cl on phenyl, 2-OH on benzamide 3.1 0.32 0.125–0.25
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2,4-F on phenyl, 2-F on benzamide 3.0 0.21 N/A

<sup>a</sup>Calculated using ChemDraw Ultra 20.0.

  • Fluorine Position Impact : The ortho-fluorine in this compound reduces solubility compared to its para-fluorinated analogue (Compound 62) but enhances antibacterial potency, likely due to improved membrane penetration .
  • Halogen Type : Chlorine substitution (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide) increases hydrophobicity (LogP = 3.1) and antibacterial activity (MIC = 0.125 mg/mL), but reduces solubility, limiting its therapeutic utility .

Crystallographic and Hydrogen-Bonding Features

  • This compound : Forms intramolecular hydrogen bonds between the amide NH and hydroxyl group, stabilizing a planar conformation. This feature is absent in N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), which exhibits intermolecular hydrogen bonding and π-π stacking, leading to distinct crystal packing .
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Differs in fluorine placement (2,3-F vs. 2,4-F in Fo24), resulting in altered torsion angles (C–N–C–C = 12.5° vs. 8.2°) and hydrogen-bonding networks, which influence solubility and stability .

Key Research Findings

Synthetic Efficiency : Microwave-assisted synthesis of this compound achieves >95% purity with reduced reaction time (15–20 min) compared to conventional methods (4–6 h) .

Structure-Activity Relationship (SAR) : Ortho-fluorine substitution enhances bioactivity but requires balancing with solubilizing groups (e.g., hydroxyl or methoxy) to optimize pharmacokinetics .

Crystallographic Insights : Fluorine placement dictates molecular conformation and intermolecular interactions, which are critical for solid-state stability and formulation development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.